molecular formula C12H11NO4S B1270125 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 132307-22-3

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No. B1270125
M. Wt: 265.29 g/mol
InChI Key: PGSGSXVGWCROPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that yield various derivatives with potential biological activities. For instance, a study described the synthesis of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives starting from 3,4-dimethoxyacetophenone, which exhibited fungicidal and insecticidal activities (Liu, Li, & Li, 2004). Another example is the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, demonstrating a strategy for controlling fungi and virus outbreaks (Li et al., 2015).

Molecular Structure Analysis

Structural analysis plays a crucial role in understanding the properties and reactivity of compounds. Crystal structure determinations through X-ray diffraction studies offer insights into molecular configurations, bonding patterns, and interactions, such as hydrogen bonding, that stabilize the molecular structure. For example, the crystal structure of related compounds has been elucidated, revealing specific crystallization patterns and molecular interactions that contribute to their stability and reactivity (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of thiazole derivatives, including those with carboxylic acid functionalities, are influenced by their molecular structure. These compounds participate in various chemical reactions, such as cycloadditions, substitutions, and transformations, which are essential for synthesizing pharmaceuticals and materials with desired properties. The biological activity of these compounds, such as antimicrobial and antioxidant activities, is also a significant area of research, indicating their potential in therapeutic and industrial applications (Chen et al., 2013; Karanth et al., 2018).

Physical Properties Analysis

The physical properties of compounds, such as melting points, solubility, and crystallinity, are critical for their application in various fields. These properties are determined by the compound's molecular structure and influence its behavior in different environments. Studies focusing on the liquid crystalline behaviors of thiazole derivatives underscore the importance of structural features, like the length of alkoxy chains, on their phase behaviors (Jaffer, Aldhaif, & Tomi, 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are pivotal for the functional applications of these compounds. Understanding these properties enables the design of molecules with specific functions, such as catalysts, inhibitors, or active pharmaceutical ingredients. The exploration of carboxylic acid derivatives and their interactions provides insights into the potential applications and functionalities of these compounds (Fedotov & Hotsulia, 2023).

Scientific Research Applications

Biological Activities

  • A study synthesized novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, which showed promising fungicidal and insecticidal activities at specific concentrations (Liu, Li, & Li, 2004).
  • Another research demonstrated that 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited good fungicidal activity and potent activity against Tobacco Mosaic Virus (TMV) in vivo (Fengyun et al., 2015).

Chemical Properties and Synthesis

  • The structural analysis of various derivatives, including 2-amino-4-(2-chloro-4,5-dimethoxyphenyl)-1,3-thiazole, provided insights into the effect of intermolecular hydrogen bonds on the stabilization of different rotamers (Bernès et al., 2002).
  • The synthesis of 1,3-dioxo-pyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines involved the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide, contributing to the understanding of acid cyclization of amino-substituted heterocycles (Zinchenko et al., 2009).

Antioxidative and Antiviral Activity

  • The antioxidative and antiviral activities of novel hydroxycinnamic acid amides of a thiazole containing TFA.valine-4-carboxylic acid ethyl ester were reported, showing promising results against influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2) (Stankova et al., 2009).

Photophysical and Antimicrobial Properties

  • A study on the synthesis of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles explored their antioxidant activity and developed methods for their synthesis (Dovbnya et al., 2022).
  • The antimicrobial activity of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives was assessed, showing potential against various strains (Mohana, 2013).

Other Applications

  • The title compound 2-[N-(2,4-Dimethoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate contributed to the understanding of the reaction of thiazole with acetic anhydride (Horishny et al., 2013).
  • Research on the synthesis of novel pyrazoline as a fluorescent chemosensor for the detection of Fe3+ metal ion highlighted the photophysical properties of such compounds (Khan, 2020).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSGSXVGWCROPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363042
Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid

CAS RN

132307-22-3
Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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